![molecular formula C22H22ClN4NaO4 B606070 sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide CAS No. 1622159-00-5](/img/structure/B606070.png)
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-11634 es un fármaco de molécula pequeña que actúa como un inhibidor del factor Xa. Tiene la fórmula molecular C22H23ClN4NaO4 y un peso molecular de 464.8818 g/mol . Este compuesto se está investigando principalmente por su posible uso en el tratamiento de trastornos cardiovasculares .
Métodos De Preparación
La síntesis de BI-11634 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente.
Análisis De Reacciones Químicas
BI-11634 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: BI-11634 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.
Aplicaciones Científicas De Investigación
BI-11634 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran inhibidores del factor Xa.
Biología: El compuesto se estudia por sus interacciones con los objetivos biológicos, particularmente el factor Xa.
Mecanismo De Acción
BI-11634 ejerce sus efectos al inhibir el factor Xa, una enzima que juega un papel crucial en la cascada de coagulación. Al inhibir el factor Xa, BI-11634 evita la conversión de protrombina a trombina, reduciendo así la formación de coágulos sanguíneos. Este mecanismo lo convierte en un posible agente terapéutico para la prevención y el tratamiento de trastornos tromboembólicos .
Comparación Con Compuestos Similares
BI-11634 es único entre los inhibidores del factor Xa debido a su estructura molecular específica y su interacción con la enzima. Compuestos similares incluyen:
Rivaroxabán: Otro inhibidor del factor Xa utilizado clínicamente para prevenir y tratar coágulos sanguíneos.
Apixabán: Un inhibidor del factor Xa con una estructura molecular diferente pero uso terapéutico similar.
Edoxabán: Otro inhibidor del factor Xa con propiedades farmacocinéticas distintas.
Estos compuestos comparten el mecanismo común de inhibición del factor Xa, pero difieren en sus estructuras moleculares, farmacocinética y aplicaciones clínicas .
Propiedades
Número CAS |
1622159-00-5 |
|---|---|
Fórmula molecular |
C22H22ClN4NaO4 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |
InChI |
InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |
Clave InChI |
OJSUHLVJVGHFKW-FERBBOLQSA-M |
SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
SMILES isomérico |
CC1=C(C=CC(=C1)C(=O)[N-][C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BI-11634; BI 11634; BI11634 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




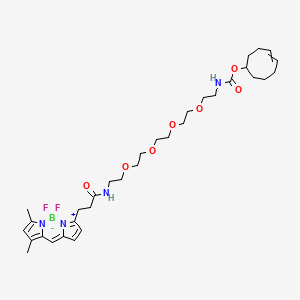
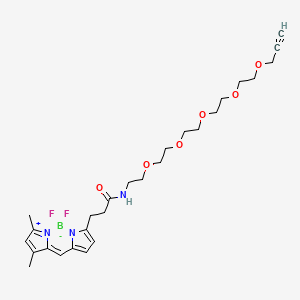
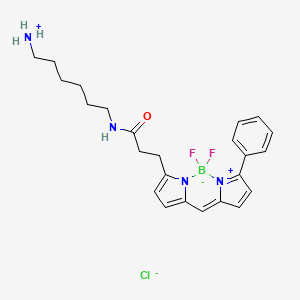
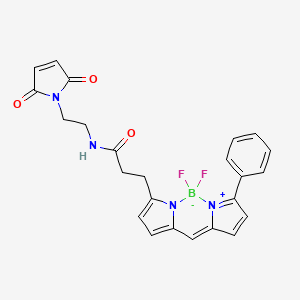

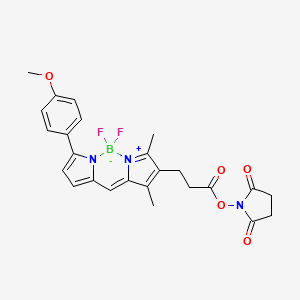

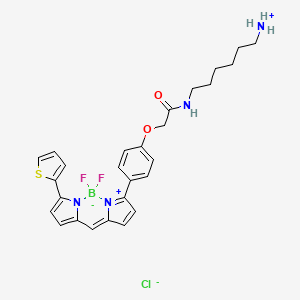
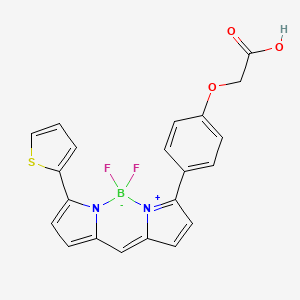


![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)
